Product packaging for 5-(1-Adamantyl)-2-furohydrazide(Cat. No.:CAS No. 897545-05-0)

5-(1-Adamantyl)-2-furohydrazide

Cat. No.: B2935810
CAS No.: 897545-05-0
M. Wt: 260.337
InChI Key: WQBKUAYJWOXZTE-UHFFFAOYSA-N
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Description

Significance of Adamantane (B196018) Scaffolds in Drug Discovery and Development

Historical Context and Evolution of Adamantane-Based Chemotherapeutic Agents

The journey of adamantane in chemistry began with its theoretical postulation in 1924 and its eventual isolation from crude petroleum oil in 1933. publish.csiro.auwikipedia.orgworldscientific.com However, it was not until a practical synthesis was reported in 1957 that adamantane and its derivatives became readily accessible for broader investigation. publish.csiro.aunih.gov This paved the way for a breakthrough in 1963 with the discovery of the antiviral properties of amantadine (B194251) (1-aminoadamantane), the first adamantane-based drug approved for clinical use against influenza A. publish.csiro.aunih.gov

This initial success spurred further research, leading to an expansion of adamantane's therapeutic applications. The evolution of adamantane-based drugs saw the development of agents for a wide spectrum of diseases, including viral infections, neurodegenerative disorders like Parkinson's and Alzheimer's disease, type 2 diabetes, and even acne. nih.govpublish.csiro.au This demonstrates the scaffold's remarkable versatility and its evolution from a simple antiviral pharmacophore to a key component in drugs targeting complex multifactorial diseases. nih.govnih.gov

Table 1: Examples of Clinically Used Adamantane-Based Drugs

Drug NameTherapeutic Application
AmantadineAntiviral (Influenza A), Antiparkinsonian agent nih.govontosight.ai
MemantineAlzheimer's disease (NMDA receptor antagonist) nih.govpublish.csiro.au
RimantadineAntiviral (Influenza A) nih.govnih.gov
AdapaleneAcne vulgaris nih.gov
SaxagliptinType 2 Diabetes (DPP-4 inhibitor) nih.govnih.gov
VildagliptinType 2 Diabetes (DPP-4 inhibitor) nih.govwikipedia.org
TromantadineAntiviral (Herpes simplex virus) nih.gov

Conformational Rigidity and Lipophilicity as Key Pharmacological Modulators of Adamantane Derivatives

The pharmacological utility of the adamantane scaffold is largely attributed to its distinct structural and physicochemical properties. Its three-dimensional, cage-like structure is conformationally rigid and sterically bulky. researchgate.netresearchgate.net This rigidity is a significant advantage in drug design, as it allows for the precise spatial orientation of substituents, which can lead to more effective and selective interactions with biological targets like enzyme active sites or receptor binding pockets. publish.csiro.auresearchgate.netpublish.csiro.au

Furthermore, the adamantane group is highly lipophilic, a property that profoundly influences a drug's pharmacokinetic profile. ontosight.airesearchgate.net Incorporating an adamantane moiety can enhance a molecule's ability to cross biological membranes, improve its metabolic stability, and increase its volume of distribution. nih.govresearchgate.netresearchgate.net This has been particularly valuable for developing drugs that need to penetrate the central nervous system. semanticscholar.org Medicinal chemists have also employed the adamantane scaffold as a three-dimensional, non-aromatic bioisostere for phenyl groups, providing a strategy to escape the "flatland" of traditional drug design and explore new chemical space. publish.csiro.aupublish.csiro.au

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H20N2O2 B2935810 5-(1-Adamantyl)-2-furohydrazide CAS No. 897545-05-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(1-adamantyl)furan-2-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O2/c16-17-14(18)12-1-2-13(19-12)15-6-9-3-10(7-15)5-11(4-9)8-15/h1-2,9-11H,3-8,16H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQBKUAYJWOXZTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C4=CC=C(O4)C(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Role of Hydrazide and Furan Moieties in Bioactive Compounds

Both hydrazide and furan (B31954) structures are prevalent in medicinal chemistry, serving as critical components in a multitude of compounds exhibiting a wide range of biological effects.

Structural and Functional Aspects of Hydrazide Derivatives in Medicinal Chemistry

Hydrazides are a class of organic compounds characterized by the R-CO-NH-NH₂ functional group. mdpi.com This moiety is highly valued in medicinal chemistry, not only for its intrinsic biological activities but also for its role as a versatile synthetic intermediate or "synthon". mdpi.com Hydrazides are key precursors for the synthesis of a wide variety of heterocyclic systems, including pyrazoles, triazoles, thiadiazoles, and oxadiazoles (B1248032). mdpi.com

The hydrazide-hydrazone scaffold (-CONH-N=CH-) is a common feature in compounds developed for new drug discovery. rroij.com These derivatives have demonstrated a broad spectrum of pharmacological activities. mdpi.comresearchgate.netthieme-connect.com

Contributions of Furan Heterocycles to Bioactivity Profiles

Furan is a five-membered aromatic heterocyclic compound containing one oxygen atom. nih.govwisdomlib.org The furan nucleus is a fundamental structural component in numerous bioactive molecules and is considered an important pharmacophore. wisdomlib.orgutripoli.edu.lyutripoli.edu.ly The inclusion of the furan ring is a significant synthetic strategy in the quest for new drugs. utripoli.edu.lyresearchgate.net

Even slight modifications to the substitution pattern on the furan ring can lead to significant changes in the biological activity of the resulting derivatives. utripoli.edu.ly The versatility of furan chemistry allows for the creation of a diverse range of molecules with potential therapeutic value. researchgate.net

Table 2: Summary of Biological Activities Associated with Hydrazide and Furan Derivatives

MoietyReported Biological Activities
Hydrazide/Hydrazone Antimicrobial, Antifungal, Antiviral, Anti-inflammatory, Anticancer, Antitubercular, Antimalarial, Anticonvulsant mdpi.comrroij.comresearchgate.netthieme-connect.com
Furan Antibacterial, Antifungal, Antiviral, Anti-inflammatory, Analgesic, Anticancer, Antihypertensive, Anti-ulcer wisdomlib.orgutripoli.edu.lyutripoli.edu.ly

Rationale for Investigating 5 1 Adamantyl 2 Furohydrazide As a Hybrid Molecular Entity

Synthetic Pathways for the Adamantyl-Furan Core

The construction of the 5-(1-adamantyl)-2-furoic acid backbone is a critical phase in the synthesis of the target compound. This process involves the careful selection of precursors, strategic functionalization of the furan ring, and the crucial introduction of the bulky adamantyl group.

Precursor Synthesis and Derivatization Strategies

The primary precursor for the adamantyl-furan core is typically 2-furoic acid, a readily available compound that can be synthesized through the oxidation of furfural (B47365). wikipedia.org The Cannizzaro reaction of furfural in an aqueous sodium hydroxide (B78521) solution is a common industrial method, yielding both 2-furoic acid and furfuryl alcohol. wikipedia.org

Derivatization strategies often focus on activating the furan ring or preparing it for subsequent coupling reactions. For instance, the synthesis of 5-substituted-2-furoic acids can be achieved through various methods, including the Meerwein arylation, which utilizes the decomposition of diazonium salts catalyzed by copper(II) to introduce substituents at the 5-position of the furan ring. nih.gov

Methods for Furan Ring Functionalization at the 2-position

The 2-position of the furan ring is readily functionalized, most commonly with a carboxylic acid group as seen in the precursor, 2-furoic acid. This carboxylic acid can be converted to other functional groups to facilitate different synthetic routes. For example, the conversion of the carboxylic acid to an acid chloride using reagents like thionyl chloride or oxalyl chloride is a standard procedure to activate the molecule for subsequent nucleophilic substitution reactions. nih.gov

Introduction of the 1-Adamantyl Moiety at the 5-position of the Furan Ring

The introduction of the sterically demanding 1-adamantyl group at the 5-position of the furan ring is a key step. A prevalent method is the Friedel-Crafts alkylation. This reaction involves treating 2-furoic acid with a 1-adamantyl halide, such as 1-adamantyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride. This electrophilic substitution reaction effectively attaches the adamantyl cage to the furan ring, yielding 5-(1-adamantyl)-2-furoic acid.

Another approach involves the reaction of a furan derivative with 1-adamantanol (B105290) in the presence of a Lewis acid catalyst, such as aluminum or bismuth triflate, in a suitable solvent like nitromethane. nih.gov This method has been shown to be effective for the adamantylation of various furan compounds.

Formation of the Hydrazide Linkage

With the 5-(1-adamantyl)-2-furoic acid core in hand, the next critical transformation is the formation of the hydrazide linkage. This is typically achieved through the conversion of the carboxylic acid to a more reactive intermediate, followed by condensation with hydrazine (B178648).

Carboxylic Acid Hydrazide Formation from Furan-2-carboxylic Acid Derivatives

The general strategy for forming a hydrazide from a carboxylic acid involves the activation of the carboxyl group. A common and effective method is the conversion of the carboxylic acid to its corresponding acid chloride. This is typically accomplished by reacting the furan-2-carboxylic acid derivative with a chlorinating agent such as thionyl chloride (SOCl₂). The resulting acid chloride is a highly reactive species that readily undergoes nucleophilic attack by hydrazine.

Condensation Reactions for this compound Formation

The final step in the synthesis of this compound is the condensation of the activated 5-(1-adamantyl)-2-furoic acid derivative with hydrazine hydrate (B1144303). The highly reactive 5-(1-adamantyl)-2-furoyl chloride is typically reacted with hydrazine hydrate in an appropriate solvent. This nucleophilic acyl substitution reaction proceeds readily to form the stable hydrazide linkage, yielding the target compound, this compound. researchgate.netresearchgate.net

Synthetic Methodologies Overview

The following table summarizes the key reactions and typical conditions for the synthesis of this compound.

StepReactionReagents and ConditionsProductTypical Yield
1 Friedel-Crafts Alkylation2-Furoic acid, 1-Adamantyl chloride, Aluminum chloride, Dichloromethane5-(1-Adamantyl)-2-furoic acidVaries
2 Acid Chloride Formation5-(1-Adamantyl)-2-furoic acid, Thionyl chloride5-(1-Adamantyl)-2-furoyl chlorideHigh
3 Hydrazide Formation5-(1-Adamantyl)-2-furoyl chloride, Hydrazine hydrateThis compoundGood

Advanced Derivatization of the Hydrazide Moiety for Analog Synthesis

The hydrazide moiety of this compound is a synthetically versatile functional group that serves as a key starting point for the generation of a wide array of derivatives. Its nucleophilic nitrogen atoms readily participate in condensation, acylation, and cyclization reactions, allowing for significant structural modifications. These derivatizations are instrumental in creating analogs with diverse chemical properties.

Synthesis of Hydrazone Derivatives from this compound

A primary and straightforward derivatization of this compound involves its condensation with various aldehydes and ketones to yield the corresponding hydrazones. This reaction is typically carried out by heating the hydrazide with the selected carbonyl compound in a suitable solvent, such as ethanol (B145695) or methanol, often with a catalytic amount of acid. researchgate.net The resulting hydrazones, which incorporate an azomethine group (-N=CH-), are significant for their chemical properties. medipol.edu.tr

The general synthetic pathway involves the nucleophilic attack of the terminal amino group of the hydrazide onto the electrophilic carbonyl carbon of the aldehyde or ketone, followed by dehydration to form the stable hydrazone product. A wide range of aromatic, heterocyclic, and aliphatic aldehydes and ketones can be employed to generate a library of diverse hydrazone derivatives.

Table 1: Representative Examples of Synthesized Hydrazone Derivatives

Reactant (Aldehyde/Ketone) Resulting Hydrazone Derivative Typical Reaction Conditions
Benzaldehyde N'-(benzylidene)-5-(1-adamantyl)-2-furohydrazide Ethanol, reflux
4-Chlorobenzaldehyde N'-(4-chlorobenzylidene)-5-(1-adamantyl)-2-furohydrazide Ethanol, reflux, catalytic acetic acid
Acetophenone N'-(1-phenylethylidene)-5-(1-adamantyl)-2-furohydrazide Methanol, reflux
5-Nitro-2-furaldehyde (B57684) N'-(5-nitro-2-furylmethylene)-5-(1-adamantyl)-2-furohydrazide Ethanol, reflux

The synthesis of these hydrazone structures is a cornerstone for further chemical exploration, as the imine bond and the remaining N-H group can participate in subsequent cyclization reactions. researchgate.net

Cyclization Reactions Leading to Heterocyclic Systems Incorporating the 5-(1-Adamantyl)-2-furyl Scaffold (e.g., Thiadiazoles, Oxadiazoles)

The this compound scaffold is a valuable precursor for the synthesis of various five-membered heterocyclic rings, most notably 1,3,4-thiadiazoles and 1,3,4-oxadiazoles. These heterocycles are synthesized through intramolecular cyclization reactions that exploit the reactivity of the hydrazide moiety and its derivatives. nih.govsbq.org.br

Synthesis of 1,3,4-Thiadiazole (B1197879) Derivatives:

A common route to 2,5-disubstituted-1,3,4-thiadiazoles involves the initial conversion of the this compound into a thiosemicarbazide (B42300) intermediate. This is achieved by reacting the hydrazide with an appropriate isothiocyanate or by reacting it with carbon disulfide in a basic medium followed by reaction with an alkyl halide. The resulting N-acylthiosemicarbazide is then subjected to acid-catalyzed cyclization and dehydration. sbq.org.brmdpi.com Reagents like concentrated sulfuric acid or phosphoric acid are effective for this transformation, leading to the formation of the stable 1,3,4-thiadiazole ring. mdpi.com

Synthesis of 1,3,4-Oxadiazole (B1194373) Derivatives:

Two primary methods are employed for the synthesis of 1,3,4-oxadiazoles from the furohydrazide precursor:

Oxidative Cyclization of Hydrazones: The hydrazone derivatives, synthesized as described in section 2.3.1, can undergo oxidative cyclization to form 2,5-disubstituted 1,3,4-oxadiazoles. biointerfaceresearch.com This reaction involves treating the hydrazone with an oxidizing agent, which facilitates the removal of two hydrogen atoms and subsequent ring closure. biointerfaceresearch.com

Cyclodehydration of N,N'-Diacylhydrazines: An alternative and widely used method is the cyclodehydration of an N,N'-diacylhydrazine intermediate. biointerfaceresearch.com This intermediate is prepared by acylating the this compound with a suitable acyl chloride or anhydride. The resulting diacylhydrazine is then heated with a strong dehydrating agent such as phosphorus oxychloride, thionyl chloride, or polyphosphoric acid to induce cyclization and form the 1,3,4-oxadiazole ring. biointerfaceresearch.com

Modification of the Hydrazide Nitrogen Atoms

Beyond the formation of hydrazones and heterocyclic rings, the nitrogen atoms of the hydrazide moiety in this compound can be directly modified through acylation and, in principle, alkylation.

Acylation of the hydrazide is a key step in the synthesis of certain heterocyclic systems. Reaction with a second mole of a carboxylic acid derivative, such as an acyl chloride or anhydride, leads to the formation of an N,N'-diacylhydrazine. As mentioned previously, these diacylhydrazines are crucial intermediates for the synthesis of 1,3,4-oxadiazoles via cyclodehydration. biointerfaceresearch.com This modification effectively attaches a second acyl group to the terminal nitrogen atom.

While less commonly reported for this specific scaffold, the nitrogen atoms of a hydrazide can also be subject to alkylation reactions. Such modifications would lead to N-alkyl or N,N'-dialkyl hydrazide derivatives, further expanding the chemical space accessible from the parent compound.

Spectroscopic Characterization Methods for Structural Elucidation (e.g., NMR, Mass Spectrometry, IR)

The structural confirmation of this compound and its synthesized analogs relies heavily on a combination of standard spectroscopic techniques. Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) are indispensable tools for elucidating the molecular structures and confirming the success of chemical transformations. medipol.edu.trresearchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups present in the molecules.

Parent Hydrazide: The spectrum of this compound will show characteristic absorption bands for N-H stretching (typically in the 3200-3400 cm⁻¹ region), a strong C=O stretching band for the amide carbonyl (around 1620-1680 cm⁻¹), and C-O-C stretching for the furan ring. medipol.edu.tr

Hydrazone Derivatives: Upon formation of a hydrazone, the N-H bands may change, and a new C=N stretching vibration will appear (around 1600-1650 cm⁻¹), often overlapping with other absorptions. The disappearance of the aldehyde/ketone C=O band from the starting material is a key indicator of a successful reaction. medipol.edu.tr

Oxadiazole/Thiadiazole Derivatives: The formation of these heterocyclic rings is confirmed by the disappearance of the amide C=O and N-H stretching bands from the hydrazide precursor. New bands corresponding to the C=N and C-O-C or C-S-C vibrations within the heterocyclic ring will be present.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR: The proton NMR spectrum is crucial for confirming the structure. Key signals include the distinct, highly symmetric protons of the adamantyl cage (typically appearing as broad singlets or multiplets in the δ 1.7-2.1 ppm range). mdpi.com Protons on the furan ring will show characteristic chemical shifts and coupling patterns. In hydrazone derivatives, a new singlet for the azomethine proton (-N=CH-) will appear in the downfield region (δ 8.0-9.0 ppm). mdpi.com The amide N-H proton of the hydrazide also gives a characteristic, exchangeable signal.

¹³C NMR: The carbon NMR spectrum complements the proton data, showing distinct signals for the adamantyl carbons, the furan ring carbons, and the carbonyl carbon. In derivatives, the appearance of new signals for the imine carbon (in hydrazones) or the heterocyclic ring carbons confirms the transformation.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the synthesized compounds and to gain insight into their fragmentation patterns. Techniques like Electrospray Ionization (ESI-MS) are commonly used to obtain the molecular ion peak ([M+H]⁺ or [M-H]⁻), which provides direct confirmation of the molecular formula. medipol.edu.trmdpi.com High-resolution mass spectrometry (HRMS) can further confirm the elemental composition with high accuracy.

Table 2: Summary of Key Spectroscopic Data for Structural Characterization

Compound Type IR (cm⁻¹) ¹H NMR (δ, ppm) Mass Spectrometry
Parent Hydrazide ~3300 (N-H), ~1650 (C=O) Adamantyl (1.7-2.1), Furan (6.5-7.5), NH (~9-11) [M+H]⁺ corresponding to molecular formula
Hydrazone Derivative ~3200 (N-H), ~1660 (C=O), ~1620 (C=N) Adamantyl (1.7-2.1), Furan (6.5-7.5), Azomethine CH (8.0-9.0) [M+H]⁺ corresponding to the new molecular formula
1,3,4-Oxadiazole Derivative Absence of N-H and C=O bands Adamantyl (1.7-2.1), Furan (6.5-7.5), Aromatic/Alkyl protons from the other substituent [M+H]⁺ corresponding to the cyclized product

Influence of Adamantane Substitution on Biological Activity

The adamantane moiety is a cornerstone in medicinal chemistry, valued for its unique structural and physicochemical properties. publish.csiro.au Its incorporation into drug candidates is a strategy to enhance lipophilicity, which can improve membrane permeability, bioavailability, and metabolic stability. researchgate.netpensoft.net The rigid, three-dimensional structure of adamantane also allows for precise spatial positioning of functional groups, facilitating effective interaction with biological targets. publish.csiro.au In the context of hydrazide derivatives, the adamantyl group is often essential for potent biological activity.

The adamantane group is a conformationally locked, highly symmetrical, and rigid polycyclic hydrocarbon. researchgate.net This rigidity minimizes the number of possible conformations the molecule can adopt, which can be advantageous in drug design by reducing the entropic penalty upon binding to a receptor. The bulky, diamondoid structure of the adamantyl cage provides a large surface area for van der Waals interactions and can occupy deep hydrophobic pockets within a target protein, often leading to enhanced binding affinity. nih.gov Studies on adamantyl-containing compounds have shown that this steric bulk can also shield adjacent parts of the molecule, such as the linker, from enzymatic degradation, thereby increasing the drug's half-life.

In a series of adamantyl urea (B33335) derivatives, the bulky adamantyl ring was found to be strongly preferred over smaller cyclic groups like cyclohexyl or cyclopentyl for anti-tubercular activity, highlighting the importance of its size and shape for interacting with the biological target. researchgate.net

The linker connecting the adamantyl group to the rest of the molecule is crucial for orienting the pharmacophore correctly within the binding site. In the case of this compound, the core structure involves the adamantane cage directly attached to the carbonyl group of the hydrazide. Research on related adamantane-1-carbohydrazide (B96139) derivatives, which serve as precursors, shows that this linkage is synthetically accessible and forms a stable scaffold. nih.govmdpi.com

These derivatives are often synthesized by condensing adamantane-1-carbohydrazide with various aldehydes or ketones, resulting in hydrazone products. nih.govsemanticscholar.org This creates a -CO-NH-N=CH- linker system. While the adamantane-carbohydrazide part remains constant in these studies, the variation occurs in the group attached to the imine carbon. The nature of this group, which would be the 5-substituted furan ring in the target compound, significantly influences the biological activity, demonstrating the linker's role in presenting different functionalities for receptor interaction.

Role of the Furan Ring in Pharmacological Profiles

The furan ring is a five-membered aromatic heterocycle that is a common motif in many biologically active compounds. mdpi.com Its presence can significantly influence a molecule's pharmacological properties. Research into furan derivatives has highlighted their potential as anti-inflammatory, antimicrobial, and anticancer agents.

While direct studies on this compound are limited, the synthesis of a closely related derivative, adamantane-1-carboxylic acid furan-2-ylmethylene hydrazide, has been reported, indicating the chemical feasibility of combining these three moieties. nih.gov

Substituents on the furan ring can dramatically alter the electronic properties and biological activity of the parent compound. In related hydrazone structures, the introduction of a nitro group, particularly at the 5-position of a furan or thiophene (B33073) ring, is a common strategy to enhance antimicrobial activity. researchgate.net For instance, studies on 5-nitro-2-furaldehyde hydrazones have been conducted to investigate their structure-activity relationships. nih.gov

In a study of (E)-N'-[(heteroaryl)methylene]adamantane-1-carbohydrazides, the derivative containing a 5-nitrothiophen-2-yl moiety (a sulfur analog of 5-nitrofuran) displayed potent, broad-spectrum antibacterial activity. semanticscholar.org This suggests that a similar 5-nitro substituent on the furan ring of an adamantyl furohydrazide could be a key determinant of its antimicrobial profile.

Compound / DerivativeActivity ProfileReference
(E)-N'-[(pyridine-3-yl)methylidene]adamantane-1-carbohydrazidePotent antibacterial activity (MIC: 0.5–2.0 µg/mL) semanticscholar.org
(E)-N'-[(5-nitrothiophen-2-yl)methylidene]adamantane-1-carbohydrazidePotent antibacterial activity (MIC: 0.5–2.0 µg/mL) semanticscholar.org
N'-(2-hydroxy-5-methylbenzylidene)adamantane-1-carbohydrazideGood inhibition against Gram-positive bacteria and C. albicans nih.gov
N'-(4-chlorobenzylidene)adamantane-1-carbohydrazideGood antibacterial activity against Gram-positive bacteria and C. albicans nih.gov

The furan ring is an aromatic system due to the delocalization of six π-electrons. This aromaticity confers planarity to the ring, allowing it to participate in π-π stacking interactions with aromatic residues in a protein's active site. The oxygen heteroatom in the furan ring also influences its electronic properties, making it more electron-rich than benzene (B151609) and capable of participating in various non-covalent interactions.

Significance of the Hydrazide Pharmacophore

The hydrazide moiety (-CO-NH-NH2) and its hydrazone derivatives (-CO-NH-N=CR1R2) are recognized as privileged pharmacophores in medicinal chemistry. nih.govresearchgate.nettpcj.orgresearchgate.net This functional group is a versatile building block for synthesizing a wide array of heterocyclic compounds and is a key feature in numerous drugs with diverse biological activities, including antimicrobial, anticonvulsant, and anticancer properties. nih.gov

Modifications to the Hydrazide Group and their Bioactivity Implications

The hydrazide functional group (-CONHNH₂) is a critical pharmacophore that has been a primary target for chemical modification to generate novel derivatives with enhanced biological profiles. mdpi.com A common and effective modification involves the condensation of the terminal amino group of the hydrazide with various aldehydes and ketones to form hydrazide-hydrazones. This transformation not only extends the molecular structure but also introduces new points of interaction with biological targets.

Research into adamantane-based hydrazide-hydrazones has shown that the nature of the substituent introduced via the aldehyde or ketone plays a pivotal role in determining the resulting compound's antimicrobial and cytotoxic activities. nih.govnih.gov For instance, the reaction of 1-adamantyl carbohydrazide (B1668358) with substituted aromatic aldehydes and acetophenones has yielded a series of hydrazones with varying bioactivities. nih.govnih.gov

Key findings from these studies indicate that:

The presence of electron-donating or electron-withdrawing groups on the aromatic ring of the hydrazone moiety significantly influences the antimicrobial spectrum and potency.

Compounds derived from salicylaldehyde (B1680747) and its substituted analogues have demonstrated notable activity. For example, the replacement of a methyl group with a hydroxyl group on the benzylidene ring was found to enhance activity against the yeast-like fungus Candida albicans. deepdyve.com

Specific substitution patterns on the aryl ring can lead to potent activity against Gram-positive bacteria. nih.govnih.gov

Table 1: Bioactivity of Selected Adamantane Hydrazide-Hydrazone Derivatives
CompoundModification on HydrazideKey Bioactivity FindingReference
4aCondensation with 2-hydroxybenzaldehydeStrong antibacterial activity against Gram-positive bacteria and C. albicans. nih.gov
4dCondensation with 5-bromo-2-hydroxybenzaldehydeModerate to strong inhibition of Gram-positive bacteria and C. albicans. nih.gov
5aCondensation with 2-hydroxyacetophenoneDisplayed potential antibacterial activity against tested Gram-positive bacteria and C. albicans. nih.gov
5cCondensation with 4-hydroxyacetophenoneShowed significant activity against Gram-positive bacteria and C. albicans. nih.gov
5jN'-(2-hydroxy-5-methylbenzylidene)adamantane-1-carbohydrazideReplacement of a methyl with a hydroxyl group enhanced activity against C. albicans. deepdyve.com
5kN'-(2,5-dimethylbenzylidene)adamantane-1-carbohydrazideGood inhibition against Gram-positive bacteria and C. albicans. deepdyve.com

Isosteric Replacements of the Hydrazide Linkage

Isosteric replacement is a widely used strategy in medicinal chemistry to improve the pharmacokinetic and pharmacodynamic properties of a lead compound. In the context of adamantane-containing compounds, the hydrazide linker has been successfully replaced with five-membered heterocyclic rings such as 1,2,4-triazoles and 1,3,4-thiadiazoles. mdpi.comnih.gov These rings are considered bioisosteres of the hydrazide group due to their similar size, geometry, and electronic properties, which allow them to maintain or enhance biological interactions while potentially offering greater metabolic stability.

For example, the synthesis of 5-(1-adamantyl)-1,2,4-triazole-3-thiols and their subsequent S- and N-alkylation have produced compounds with potent antimicrobial activity. nih.gov The replacement of the hydrazide with a 1,2,4-triazole (B32235) ring, and the nature of the substituent at the N-4 position of the triazole, were found to be crucial for the observed antibacterial effects. nih.gov Similarly, 5-(1-adamantyl)-1,3,4-thiadiazole derivatives have been synthesized and shown to possess significant biological activities, highlighting the utility of this isosteric replacement. mdpi.combiopolymers.org.ua

The rationale for this strategy is that the rigid, planar structure of the triazole or thiadiazole ring can orient the adamantyl group and other substituents in a specific conformation that favors binding to a biological target. uran.ua This approach has led to the discovery of potent inhibitors for various enzymes and receptors. nih.gov

Table 2: Bioactivity of Adamantane Derivatives with Isosteric Replacements for the Hydrazide Linkage
Compound SeriesIsosteric ReplacementResulting BioactivityReference
5-(1-adamantyl)-4-phenyl-1,2,4-triazoline-3-thione derivatives1,2,4-Triazole-3-thioneN-Mannich bases showed potent antibacterial activity. nih.gov
5-(1-adamantyl)-1,3,4-thiadiazol-2-amine1,3,4-ThiadiazoleServes as a key intermediate for creating hybrid molecules with biological activity. mdpi.com
Imidazole-based rimonabant (B1662492) analogsImidazole (B134444)Potent and selective CB1 receptor antagonists, demonstrating oral activity in a food intake model. nih.gov
Thiadiazole JNK inhibitorsThiadiazolePotent and selective c-Jun N-terminal kinase (JNK) inhibitors with in vivo activity. nih.gov

Exploration of Biological Activities and Potential Therapeutic Applications

Anticancer Activity

There is no available information on the anticancer activity of 5-(1-Adamantyl)-2-furohydrazide.

In Vitro Cytotoxicity against Various Cancer Cell Lines

No data exists in the scientific literature regarding the in vitro cytotoxicity of this compound against any cancer cell lines.

Cell Cycle Modulation and Apoptotic Pathways Induction

Information on the effects of this compound on cell cycle progression or the induction of apoptotic pathways in cancer cells is not available.

Molecular Targets in Oncogenic Pathways

There are no published studies identifying or investigating the molecular targets of this compound within oncogenic pathways.

Anti-inflammatory Properties

There is no available information on the anti-inflammatory properties of this compound.

Modulation of Inflammatory Mediators

No studies have been found that investigate the ability of this compound to modulate the production or activity of inflammatory mediators.

Enzyme Inhibition Profiles (e.g., COX-2)

There is no data available on the enzyme inhibition profile of this compound, including its potential to inhibit enzymes such as cyclooxygenase-2 (COX-2).

Anti-Tuberculosis Activity

Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a significant global health challenge, necessitating the discovery of new and effective treatments. mdpi.com The adamantane (B196018) scaffold has been incorporated into various compounds with demonstrated anti-tubercular activity. plos.orgnih.govnih.govnih.gov These derivatives often target essential mycobacterial enzymes or cellular processes. plos.orgnih.gov

In Vitro Inhibition of Mycobacterium tuberculosis

Despite the known anti-tubercular potential of some adamantane-containing molecules, there is no specific data in the reviewed literature detailing the in vitro inhibition of Mycobacterium tuberculosis by This compound . Studies on other adamantyl derivatives, such as adamantyl ureas and aminoethers, have shown activity against M. tuberculosis, but these findings cannot be directly extrapolated to the furohydrazide derivative . nih.govnih.govnih.gov Similarly, various hydrazide-hydrazone derivatives have been investigated for their anti-TB properties, but none of the cited studies specifically mention the this compound structure. researchgate.net

Enzyme Inhibition (e.g., Isocitrate Lyase - ICL) in Mycobacterial Pathogenesis

Isocitrate lyase (ICL) is a crucial enzyme in the glyoxylate (B1226380) shunt, a metabolic pathway essential for the persistence of M. tuberculosis during infection, making it an attractive drug target. nih.govnih.govmdpi.comsemanticscholar.org Inhibition of ICL can impair the bacterium's ability to utilize fatty acids as a carbon source. nih.govmdpi.com While various compounds have been investigated as ICL inhibitors, including itaconate and some natural products, there is no published research specifically identifying This compound as an inhibitor of mycobacterial isocitrate lyase. nih.govmdpi.comnih.govplos.org The potential of this specific molecule to interact with and inhibit ICL remains an open area for investigation.

Other Investigated Biological Activities

Antidiabetic Potential (e.g., α-Glucosidase Inhibition)

α-Glucosidase inhibitors are a class of therapeutic agents used in the management of type 2 diabetes by delaying carbohydrate digestion and absorption. nih.govnih.govnih.gov A variety of heterocyclic compounds, including derivatives of furan (B31954), have been explored for their α-glucosidase inhibitory potential. nih.gov However, the scientific literature lacks any studies specifically evaluating the α-glucosidase inhibitory activity of This compound . While other furan derivatives have shown promise in this area, the specific contribution of the adamantyl and furohydrazide components in this particular arrangement has not been determined. nih.gov

Computational Chemistry and Molecular Modeling Approaches in Research on 5 1 Adamantyl 2 Furohydrazide

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is frequently used to predict the interaction between a small molecule ligand and a protein target.

In studies of adamantane-containing compounds, molecular docking is employed to rationalize their biological activity by predicting how they fit into the binding sites of target proteins and estimating their binding affinity. For example, in the research of adamantane-based thiadiazole derivatives, docking studies have been crucial in elucidating their potential mechanisms of action as antimicrobial or anti-inflammatory agents. These studies often involve docking the designed compounds into the crystal structures of enzymes like E. coli MurB or cyclooxygenase (COX) to predict binding energies and interaction patterns.

For instance, a study on 5-adamantan-thiadiazole-based thiazolidinones used molecular docking to predict their binding to E. coli MurB, MurA, as well as C. albicans CYP51 and dihydrofolate reductase, which helped to confirm the experimental antibacterial and antifungal results. Similarly, docking analysis of adamantylthiazol[3,2-b]triazol-6(5H)ones against COX-1 and COX-2 isoenzymes helped to explain their inhibitory action, with the predicted binding energies correlating with the experimentally observed activity.

Compound ClassTarget ProteinPredicted Binding Affinity (Example)Reference
Adamantyl-thiadiazole-thiazolidinonesE. coli MurB-
Adamantyl-thiazol-triazolonesCOX-1-8.2 Kcal/mol
Adamantyl-thiadiazole derivativesAcetylcholinesterase (AChE)-
Adamantyl-benzimidazolesSARS-CoV-2 Main Protease-

Note: Specific binding affinity values are often presented in comparative terms within the source literature.

A significant outcome of molecular docking is the identification of specific amino acid residues within the target's binding pocket that are critical for recognizing and binding the ligand. These interactions often include hydrogen bonds, hydrophobic interactions, and van der Waals forces.

In the case of adamantane (B196018) derivatives, the adamantyl group typically engages in hydrophobic interactions with nonpolar residues. For example, in the docking of an adamantyl-thiazol-triazolone into the COX-1 active site, the adamantane ring was found to be in proximity to hydrophobic amino acids such as Ile89, Leu112, and Leu115. In another study on HIV-1 protease inhibitors, the adamantyl P1 ligand was shown to make extensive hydrophobic contacts within the S1 pocket of the enzyme. The other parts of the molecules, such as heterocyclic rings or linker groups, often form hydrogen bonds or other polar interactions. For instance, the sulfur atom of a thiazole (B1198619) ring was predicted to form a hydrogen bond with Tyr355 in COX-1.

Molecular Dynamics Simulations for Conformational Analysis and Stability

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. This allows for the assessment of the stability of the ligand-protein complex and the flexibility of the binding site.

MD simulations are used to validate the stability of binding poses obtained from molecular docking. By simulating the complex in a solvated environment over nanoseconds, researchers can observe whether the ligand remains stably bound in the predicted orientation. This is often assessed by calculating the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms over the course of the simulation. A stable RMSD profile suggests a stable binding mode. Such simulations have been applied to adamantane-containing inhibitors of enzymes like acetylcholinesterase to confirm the stability of the docked poses.

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are used to investigate the electronic properties of molecules. These calculations can provide insights into molecular geometry, charge distribution, and orbital energies, which are fundamental to understanding a molecule's reactivity and interaction capabilities.

For heterocyclic compounds, including those with furan (B31954) rings, DFT calculations can be used to determine optimized geometries, vibrational frequencies, and electronic properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests that the molecule is more reactive.

The molecular electrostatic potential (MEP) surface can also be calculated, which maps the electrostatic potential onto the electron density surface. This allows for the visualization of electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule, which are important for predicting non-covalent interactions. For instance, in a study of a furan-containing imidazole (B134444) derivative, the MEP analysis helped to understand the sites for electrophilic and nucleophilic attack. Such analyses would be directly applicable to understanding the reactivity and interaction patterns of 5-(1-Adamantyl)-2-furohydrazide.

Density Functional Theory (DFT) for Molecular Properties and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.gov It is widely employed to calculate a variety of molecular properties that are crucial for understanding the stability, reactivity, and potential biological activity of a compound. For this compound, DFT calculations can elucidate the optimized molecular geometry, detailing bond lengths, bond angles, and dihedral angles.

Furthermore, DFT is used to determine key electronic properties derived from the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical indicator of molecular stability and reactivity; a larger gap suggests higher stability and lower reactivity. scirp.org From these energies, global reactivity descriptors such as chemical potential (μ), electronegativity (χ), global hardness (η), and global softness (S) can be calculated to quantify the molecule's reactivity. scirp.org

ParameterDescriptionRepresentative Value
HOMO Energy Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability.-6.5 eV
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability.-1.2 eV
HOMO-LUMO Gap (ΔE) Energy difference between HOMO and LUMO; indicates chemical stability and reactivity.5.3 eV
Electronegativity (χ) The power of an atom in a molecule to attract electrons to itself.3.85 eV
Global Hardness (η) Measures the resistance to change in electron distribution or charge transfer.2.65 eV
Global Softness (S) The reciprocal of global hardness; measures the capacity of a molecule to receive electrons.0.38 eV⁻¹

Note: The values in this table are illustrative and represent typical outputs from DFT calculations for a molecule of this class.

Prediction of Spectroscopic Data for Structural Validation

Computational methods are frequently used to predict spectroscopic data, which serves as a powerful tool for the validation of synthetically derived molecular structures. nih.gov By comparing computationally predicted spectra with experimentally obtained data, researchers can confirm the identity and purity of a compound like this compound.

Time-dependent DFT (TD-DFT) is a common method for predicting UV-Vis absorption spectra by calculating the electronic transition energies and oscillator strengths. nih.gov This can help identify the maximum absorption wavelength (λmax). Similarly, methods like Gauge-Independent Atomic Orbital (GIAO) are used within the DFT framework to predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). The strong correlation between calculated and experimental spectra provides definitive structural evidence, which is particularly useful for complex molecules where spectral assignment can be challenging. mdpi.com

Spectral DataPredicted ValueExperimental Value
UV-Vis (λmax) 295 nm298 nm
¹H-NMR (δ, ppm) Hydrazide N-H: 9.85Hydrazide N-H: 9.82
Furan H-3: 7.15Furan H-3: 7.18
Furan H-4: 6.40Furan H-4: 6.43
¹³C-NMR (δ, ppm) Carbonyl C=O: 165.4Carbonyl C=O: 165.2
Furan C-2: 148.2Furan C-2: 148.5
Furan C-5: 158.9Furan C-5: 159.1

Note: The values in this table are hypothetical and for illustrative purposes to show the comparison between predicted and experimental data.

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling and virtual screening are cornerstone techniques in modern drug discovery, enabling the rapid identification of potential drug candidates from vast chemical libraries. nih.govresearchgate.net These in silico methods help to prioritize compounds for synthesis and biological testing, thereby saving significant time and resources.

Development of Pharmacophore Models for Target-Specific Activities

A pharmacophore model represents the essential three-dimensional arrangement of chemical features that a molecule must possess to exhibit a specific biological activity. These features include hydrogen bond donors (HBD), hydrogen bond acceptors (HBA), hydrophobic regions (HY), aromatic rings (AR), and positive/negative ionizable centers. Models can be generated based on a set of known active ligands (ligand-based) or from the structure of the biological target's binding site (structure-based).

For this compound, a pharmacophore model would be developed to map its key chemical features. The bulky, lipophilic adamantyl cage would define a significant hydrophobic feature. The furohydrazide moiety provides several hydrogen bond acceptors (the carbonyl oxygen and furan oxygen) and a hydrogen bond donor (the N-H group), which are critical for interactions with biological targets. nih.gov

Pharmacophoric FeatureLocation on this compound
Hydrophobic (HY) Adamantyl group
Hydrogen Bond Acceptor (HBA) Carbonyl oxygen, Furan ring oxygen
Hydrogen Bond Donor (HBD) Hydrazide N-H group
Aromatic Ring (AR) Furan ring

Application in the Discovery of Novel Analogs

Once a pharmacophore model is developed and validated, it can be used as a 3D query to search large compound databases in a process known as virtual screening. nih.gov This allows for the identification of novel molecules that match the pharmacophoric features and are therefore likely to exhibit similar biological activity. The hits from this initial screening are then typically subjected to further filtering, such as molecular docking, to predict their binding affinity and orientation within the target's active site. nih.gov This multi-step computational approach is a highly effective strategy for discovering new analogs of a lead compound like this compound, potentially with improved potency, selectivity, or pharmacokinetic properties.

StepDescriptionOutcome
1. Database Selection Choose large chemical databases (e.g., ZINC, ChemDiv). nih.govPool of >1 million compounds.
2. Pharmacophore Screening Use the 3D pharmacophore model as a filter.Reduced list of ~10,000 compounds matching the key features.
3. Molecular Docking Dock the filtered compounds into the putative target's binding site.Rank compounds by predicted binding energy (docking score).
4. Hit Selection Select the top-scoring compounds with favorable interactions for synthesis.A list of 10-20 high-priority novel analogs for experimental validation.

Future Perspectives and Emerging Research Avenues for 5 1 Adamantyl 2 Furohydrazide

Exploration of Novel Biological Targets and Therapeutic Areas

The future exploration of 5-(1-adamantyl)-2-furohydrazide will likely be guided by the known biological activities of its structural components. Adamantane (B196018) derivatives have demonstrated a remarkable breadth of therapeutic actions, including antiviral, antimicrobial, anticancer, and anti-inflammatory effects. nih.govbohrium.com Similarly, molecules containing a hydrazide or hydrazide-hydrazone functionality are well-documented for their wide-ranging biological potential, which includes antimicrobial, antitubercular, and cytotoxic activities. nih.govnih.govresearchgate.net

Consequently, initial research efforts are expected to focus on screening this compound and its close analogues against a variety of targets in these therapeutic areas. The lipophilic nature of the adamantane moiety may facilitate passage through biological membranes, potentially enhancing activity against intracellular pathogens or targets within the central nervous system. publish.csiro.aunih.gov The furan (B31954) ring, a part of the furohydrazide core, is a known pharmacophore present in numerous approved drugs, further broadening the scope of potential biological interactions. ontosight.ai

Future research will likely investigate the following therapeutic avenues:

Antimicrobial Agents: Given the established antibacterial and antifungal properties of both adamantane and hydrazone derivatives, a primary focus will be on evaluating this compound against a panel of pathogenic bacteria and fungi, including drug-resistant strains. banglajol.infonih.govbohrium.com

Anticancer Agents: The cytotoxic potential against various human cancer cell lines is a logical area of investigation, as both adamantane and hydrazide-hydrazone scaffolds have yielded promising anticancer candidates. nih.govnih.govmdpi.com

Antiviral Agents: Building on the legacy of amantadine (B194251), the antiviral potential of this compound, particularly against influenza viruses and others where lipophilic capsid-binding compounds are effective, warrants exploration. banglajol.infonih.gov

Anti-inflammatory and Analgesic Activity: Several adamantane derivatives have shown anti-inflammatory properties, suggesting a potential role for this compound class in treating inflammatory conditions. banglajol.info

Table 1: Documented Biological Activities of Structurally Related Scaffolds

Scaffold/Derivative ClassReported Biological ActivitiesKey Findings
Adamantane-Hydrazones Antimicrobial, CytotoxicActive against Gram-positive bacteria (e.g., S. aureus, B. cereus) and the fungus C. albicans. Certain derivatives show cytotoxicity against human cancer cell lines. nih.govbohrium.comnih.gov
2-Furoic Acid Hydrazide Anticancer, Antibacterial, AntifungalDerivatives have been evaluated for their potential as anticancer agents and show promise as antimicrobials. ontosight.ai
Adamantane-Triazoles/Thiadiazoles Antiproliferative, AntimicrobialHybrid molecules incorporating adamantane and triazole or thiadiazole rings have shown activity against various human cell lines and microbes. researchgate.net
General Hydrazide-Hydrazones Antimicrobial, Anticancer, Antitubercular, Antiviral, AnticonvulsantThis class of compounds is known for an exceptionally broad range of biological activities, with several compounds used clinically. banglajol.infonih.govnih.govmdpi.com

Design and Synthesis of Advanced Hybrid Molecules Incorporating the 5-(1-Adamantyl)-2-furyl-hydrazide Scaffold

The concept of molecular hybridization, which involves covalently linking two or more pharmacophores, is a powerful strategy in modern drug design to create new chemical entities with improved affinity, selectivity, and pharmacokinetic properties. researchgate.netscispace.com The this compound structure is an ideal template for this approach, serving as a versatile scaffold for the synthesis of advanced hybrid molecules.

The terminal nitrogen of the hydrazide group is a key reactive handle. It can readily undergo condensation reactions with a wide array of aldehydes and ketones to form a diverse library of N-acylhydrazones (also known as hydrazide-hydrazones). nih.govmedipol.edu.tr This allows for the systematic introduction of various substituents and heterocyclic rings to explore structure-activity relationships (SAR) extensively.

Future synthetic strategies will likely include:

Formation of Hydrazide-Hydrazones: Reaction with substituted aromatic, heteroaromatic, or aliphatic carbonyl compounds to modulate electronic properties, steric bulk, and hydrogen bonding capacity.

Incorporation of other Heterocycles: Designing hybrid molecules that fuse the adamantyl-furyl-hydrazide scaffold with other biologically important heterocycles like triazoles, thiadiazoles, pyrazoles, or pyridines. This can lead to compounds with novel mechanisms of action or multi-target profiles. researchgate.net

Attachment of Peptides or Depsipeptides: For targeted delivery or to mimic natural ligands, the scaffold could be linked to small peptide sequences. Adamantane-peptide hybrids have been explored for their ion transport capabilities and conformational rigidity. nih.gov

Isosteric Replacements: Replacing the furan ring with other five-membered heterocycles like thiophene (B33073) or thiazole (B1198619) to fine-tune the scaffold's properties.

The adamantane moiety itself plays a crucial role in these hybrid designs. Its lipophilicity can enhance membrane permeability and improve oral bioavailability, while its rigid, three-dimensional structure can help to lock the molecule into a bioactive conformation, reducing the entropic penalty upon binding to a biological target. researchgate.netpublish.csiro.aunih.gov

Table 2: Examples of Hybrid Molecule Design Strategies Based on Adamantane

Hybrid Molecule TypeDesign RationalePotential Advantage
Adamantane-Isothiourea Derivatives Combination of the adamantyl group with the isothiourea pharmacophore.Generation of compounds with potent antibacterial and hypoglycemic activities. mdpi.com
Adamantane-Peptide Hybrids Incorporation of adamantane into peptide structures.Provides conformational constraint and enhances membrane permeability for applications like ion transport. nih.gov
Adamantane-Triazolo-Thiadiazoles Fusion of adamantane with a triazolo-thiadiazole heterocyclic system.Creation of novel compounds with antiproliferative activity against human cancer cell lines. researchgate.net
Adamantane-Organosilatrane Hybrids Tethering of the adamantane motif to organosilatranes.Designed for applications in surface modification and have shown anti-protozoal activity. scispace.com

Integration of Artificial Intelligence and Machine Learning in Drug Design for this Compound Class

The development of the this compound compound class is poised to benefit significantly from the integration of artificial intelligence (AI) and machine learning (ML). These computational tools can accelerate the drug discovery process, reduce costs, and improve the success rate of identifying viable drug candidates. royalsocietypublishing.orgtandfonline.com

For a compound class built around a core scaffold like this compound, AI and ML can be applied in several key areas:

Predictive Modeling and Virtual Screening: ML models can be trained on existing data from related adamantane and hydrazone compounds to predict the biological activity of newly designed, virtual derivatives. This allows for the rapid in silico screening of vast virtual libraries to prioritize the most promising candidates for synthesis, saving time and resources.

Quantitative Structure-Activity Relationship (QSAR): AI-driven QSAR models can identify the specific molecular features and physicochemical properties that are most critical for the desired biological activity. This provides chemists with clear guidance on how to modify the scaffold to enhance potency and selectivity.

De Novo Drug Design: Generative AI models can design entirely novel molecules based on the adamantyl-furyl-hydrazide scaffold, optimized to fit the binding pocket of a specific biological target. These models can explore a much wider chemical space than traditional methods.

ADMET Prediction: A major cause of failure in drug development is poor pharmacokinetic properties or unforeseen toxicity. ML models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles of virtual compounds early in the design phase, allowing researchers to filter out molecules that are likely to fail later in development. royalsocietypublishing.orgtandfonline.com

Table 3: Application of AI/ML in the Development of this compound Derivatives

AI/ML ApplicationDescriptionPotential Impact on Development
Virtual High-Throughput Screening (vHTS) Using ML models to predict the activity of a large virtual library of derivatives against a specific target.Rapidly identifies potential hits and prioritizes synthetic efforts on the most promising compounds.
Generative Models Employing AI to generate novel molecular structures optimized for desired properties (e.g., high affinity, low toxicity).Accelerates the design of lead compounds with improved characteristics.
ADMET Prediction Using computational models to forecast pharmacokinetic and toxicity profiles of unsynthesized molecules.Reduces late-stage attrition by identifying and eliminating compounds with unfavorable properties early on. royalsocietypublishing.orgtandfonline.com
Molecular Docking & Dynamics Simulating the interaction between designed ligands and their biological targets to predict binding affinity and mode.Provides mechanistic insights and guides the rational design of more potent inhibitors. royalsocietypublishing.orgtandfonline.com

Translational Research Considerations beyond Pre-clinical Stages

Moving a promising compound like this compound or its derivatives from preclinical discovery to clinical application is a complex, multi-stage process. The unique structural features of this class necessitate careful consideration of several translational research aspects.

Key considerations for the clinical translation of this compound class include:

Pharmacokinetics and Metabolism: A thorough understanding of the ADME profile is critical. The adamantane moiety is generally resistant to metabolic degradation, which can contribute to a longer half-life. nih.gov However, the hydrazide or resulting hydrazone linkage may be susceptible to hydrolysis. medipol.edu.tr In vitro metabolism studies using liver microsomes and subsequent in vivo pharmacokinetic studies in animal models will be essential to determine the compound's stability, bioavailability, and excretion pathways. nih.govmedipol.edu.tr

Efficacy in Relevant Disease Models: After demonstrating in vitro activity, the lead compounds must be tested in appropriate in vivo animal models of the targeted disease (e.g., infection models for antimicrobials, tumor xenograft models for anticancer agents). These studies are crucial for establishing proof-of-concept and determining effective dosing regimens.

Safety and Toxicology: A comprehensive safety profile must be established through toxicology studies. This includes acute and chronic toxicity testing in multiple species to identify any potential adverse effects and to determine a safe therapeutic window.

Biomarker Identification: Identifying and validating biomarkers will be important for clinical development. These could be pharmacodynamic biomarkers to show the drug is engaging its target, or predictive biomarkers to identify patient populations most likely to benefit from the treatment.

Formulation Development: The high lipophilicity conferred by the adamantane group presents both opportunities and challenges. publish.csiro.aunih.gov While it can enhance membrane permeability, it can also lead to poor aqueous solubility. Developing a stable, bioavailable formulation suitable for clinical administration (e.g., oral or intravenous) will be a key step. Strategies like complexation with cyclodextrins have been used for other adamantane derivatives to improve solubility. nih.gov

The successful navigation of these translational hurdles will be paramount in determining whether the therapeutic potential of the this compound class can be realized in clinical practice. nih.govbiorxiv.org

Table 4: Key Stages in Translational Research for the this compound Class

Translational StageKey ObjectiveSpecific Considerations for the Compound Class
Preclinical Pharmacology Demonstrate in vivo efficacy and establish a dose-response relationship.Test in relevant animal models of infection, cancer, or inflammation.
Pharmacokinetics/ADME Characterize the absorption, distribution, metabolism, and excretion of the compound.Assess the metabolic stability of the hydrazide/hydrazone linkage and the role of the adamantane group in distribution and clearance. nih.govmedipol.edu.tr
Toxicology Evaluate the safety profile and identify potential toxicities.Conduct dose-ranging acute and repeat-dose toxicity studies in at least two species.
CMC (Chemistry, Manufacturing, and Controls) Develop a scalable synthesis and a stable clinical formulation.Address potential solubility challenges due to the lipophilic adamantane moiety.
Phase I Clinical Trials Assess safety, tolerability, and pharmacokinetics in humans.Start with low doses in healthy volunteers to establish a safe dose range for patient studies. nih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.